[4-(2,6-dichlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone
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Overview
Description
[4-(2,6-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE: is a complex organic compound that features a combination of piperazine, isoxazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the 2,6-dichlorobenzyl group. The isoxazole and pyrazole rings are then constructed through cyclization reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[4-(2,6-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the isoxazole and pyrazole rings may participate in hydrogen bonding and π-π interactions with proteins. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2,6-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE: shares structural similarities with other piperazine derivatives and isoxazole-containing compounds.
Dichloroaniline: Similar in having dichlorobenzyl groups but lacks the complex ring structures.
Pyrazole derivatives: Share the pyrazole ring but differ in other substituents.
Uniqueness
The uniqueness of [4-(2,6-DICHLOROBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H20Cl2N6O4 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-[5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C20H20Cl2N6O4/c1-13-15(12-27-10-14(9-23-27)28(30)31)19(24-32-13)20(29)26-7-5-25(6-8-26)11-16-17(21)3-2-4-18(16)22/h2-4,9-10H,5-8,11-12H2,1H3 |
InChI Key |
RNTYHSGGTACTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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